Carbazoquinocin C is a complex organic compound that belongs to the class of quinones, which are characterized by their aromatic structure and the presence of two carbonyl groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and its unique structural properties. The systematic study of Carbazoquinocin C can provide insights into its synthesis, reactivity, and biological significance.
Carbazoquinocin C is typically derived from natural sources, particularly certain species of fungi and plants known for their bioactive compounds. It falls under the classification of secondary metabolites, which are organic compounds that are not directly involved in the normal growth, development, or reproduction of organisms but have ecological functions.
The synthesis of Carbazoquinocin C can be approached through several methods, including:
The total synthesis may involve key reactions such as:
The molecular structure of Carbazoquinocin C can be represented as follows:
The compound features a bicyclic structure with a central quinone moiety, which is essential for its reactivity and biological activity.
Carbazoquinocin C undergoes various chemical reactions typical for quinones:
The mechanism of action for Carbazoquinocin C is primarily studied in relation to its biological activity. Research suggests that it may exhibit:
Studies often employ assays measuring cell viability and reactive oxygen species (ROS) levels to elucidate these mechanisms.
Physical property data can be obtained through standard laboratory techniques such as chromatography and spectroscopy.
Carbazoquinocin C has been studied for various applications:
Carbazoquinocin C belongs to a family of ortho-quinone-containing carbazole alkaloids first isolated in 1995 from the Gram-positive bacterium Streptomyces violaceus 2448-SVT2. Tanaka et al. identified six structurally related compounds (carbazoquinocins A–F) during a screen for natural antioxidants. Carbazoquinocin C was characterized as a tricyclic carbazole alkaloid featuring a 2-methyl substituent and a 3-methylpentyl side chain at the C1 position, with a distinctive ortho-quinone moiety spanning C3–C4 of ring A. The structure was elucidated using spectroscopic methods, including NMR and high-resolution mass spectrometry, revealing the molecular formula C₁₉H₂₁NO₂ (MW: 295.4 g/mol) [1] [8].
Table 1: Key Physicochemical Properties of Carbazoquinocin C
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₁NO₂ |
Molecular Weight | 295.4 g/mol |
IUPAC Name | 2-methyl-1-[(3S)-3-methylpentyl]-9H-carbazole-3,4-dione |
Natural Source | Streptomyces violaceus 2448-SVT2 |
Biosynthetic Precursors | Tryptophan, pyruvate, acetate |
Biogenetically, carbazoquinocin C derives from shikimate pathway intermediates. Tracer studies confirmed its assembly from tryptophan (indole core), pyruvate (C3–C4 quinone), and acetate units (alkyl side chain) [3]. The compound exhibited exceptional lipid peroxidation inhibition (IC₅₀ = 0.14 μM in rat liver microsomes), surpassing α-tocopherol (IC₅₀ = 3.2 μM), which underscored its therapeutic potential as a neuroprotective agent [1] [4].
Initial synthetic efforts faced significant hurdles due to carbazoquinocin C’s oxygen-sensitive ortho-quinone and chiral alkyl side chain. Early routes relied on linear sequences with low regioselectivity during carbazole ring formation and inefficient quinone installation. Ogasawara’s 1996 synthesis of carbazoquinocin A/D and Hibino’s 1997 route to carbazoquinocins B–F required >15 steps with <5% overall yields, highlighting scalability limitations [1].
Wulff’s 2003 total synthesis of carbazoquinocin C marked a pivotal advancement. It employed:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0